molecular formula C8H9N3O4 B5918239 ethyl N-(3-nitropyridin-4-yl)carbamate CAS No. 90223-38-4

ethyl N-(3-nitropyridin-4-yl)carbamate

Cat. No.: B5918239
CAS No.: 90223-38-4
M. Wt: 211.17 g/mol
InChI Key: VENNERPQXXLLRT-UHFFFAOYSA-N
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Description

Ethyl N-(3-nitropyridin-4-yl)carbamate (CAS: 797032-05-4) is a carbamate derivative with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol . Its IUPAC name reflects its structure: a pyridine ring substituted with a nitro group at the 3-position and a carbamate group at the 4-position, where the carbamate is further modified with an ethyl ester and a cyclopropyl substituent . The compound’s InChIKey (QEADMRWWIQXOIK-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Key physicochemical properties include:

  • Boiling point: 381.4°C at 760 mmHg
  • Density: 1.409 g/cm³
  • Refractive index: 1.63
  • LogP (partition coefficient): 2.64, indicating moderate lipophilicity .

This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging its nitro group for further functionalization .

Properties

IUPAC Name

ethyl N-(3-nitropyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-2-15-8(12)10-6-3-4-9-5-7(6)11(13)14/h3-5H,2H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENNERPQXXLLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90223-38-4
Record name 90223-38-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(3-nitropyridin-4-yl)carbamate can be synthesized through several methods. One common approach involves the ammonolysis of 3-nitroisonicotinic acid ethyl esters, followed by a modified Hofmann reaction of 3-nitroisonicotinamides . Another method includes the cleavage of ethyl (2-aryl-3-nitropyridin-4-yl)carbamates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-nitropyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl N-(3-nitropyridin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl N-(3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl N-(3-nitropyridin-4-yl)carbamate with analogous carbamate and heterocyclic derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key Differences
This compound C₁₁H₁₃N₃O₄ 251.24 3-nitro, 4-carbamate (ethyl, cyclopropyl) Pharmaceutical intermediates Nitropyridine core; cyclopropyl group
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Chloro, phenyl, phthalimide ring Polymer synthesis (polyimide monomers) Aromatic phthalimide scaffold; no ester
Ethyl N-(3-chloro-4-methylphenyl)carbamate C₁₀H₁₂ClNO₂ 213.66 3-chloro, 4-methylphenyl Agrochemical research Phenyl ring; smaller molecular weight
tert-Butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate C₁₂H₂₂N₂O₂ 226.32 Piperidine, tert-butyl Drug discovery (amine-protecting group) Aliphatic heterocycle; no nitro group
Benzyl carbamate C₈H₉NO₂ 151.16 Benzyl, carbamate Organic synthesis (protecting group) Simpler structure; no heterocycle

Detailed Analysis:

Structural Variations: Nitropyridine vs. Phthalimide: The nitropyridine core in this compound offers distinct electronic properties compared to the fused aromatic phthalimide ring in 3-chloro-N-phenyl-phthalimide. The nitro group enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the phthalimide’s rigidity favors polymer backbone formation .

Physicochemical Properties :

  • Lipophilicity : this compound (LogP = 2.64) is more lipophilic than benzyl carbamate (LogP ~1.5) but less than 3-chloro-N-phenyl-phthalimide (estimated LogP >3.0) . This affects solubility and bioavailability.
  • Thermal Stability : The high boiling point (381.4°C) suggests greater thermal stability compared to tert-butyl carbamate derivatives, which often degrade below 300°C .

Synthetic Utility :

  • Unlike ethyl carbamates in food (e.g., ethyl carbamate in alcoholic beverages ), this compound’s nitro and cyclopropyl groups make it unsuitable for consumption but valuable for targeted synthesis. Its nitro group can be reduced to an amine for further coupling .

Notes

  • Synthesis : Prepared via carbamate coupling reactions using intermediates like ethyl chloroformate and 3-nitropyridin-4-amine .
  • Regulatory Status: Not listed in major pharmacopeias, but commercial suppliers (e.g., Conier Chem&Pharma) offer it for research .

Biological Activity

Ethyl N-(3-nitropyridin-4-yl)carbamate is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a carbamate functional group and a nitropyridine moiety. These structural features contribute to its reactivity and potential interactions with biological targets.

  • Carbamate Group : Enhances reactivity and biological interactions.
  • Nitropyridine Moiety : Facilitates interactions through hydrogen bonding and non-covalent interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may function as an enzyme inhibitor , binding to active or allosteric sites, thus preventing substrate access or altering enzyme conformation. The nitropyridinyl group plays a crucial role in these interactions by forming hydrogen bonds with target molecules.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors allows it to modulate biochemical pathways effectively. For instance, modifications in the nitro group's position can significantly influence its inhibitory potency against certain enzymes.

Comparative Analysis with Similar Compounds

The following table illustrates the biological activity of this compound compared to other carbamate derivatives:

Compound NameKey FeaturesBiological Activity
Ethyl N-methoxy-N-(2-nitropyridin-3-yl)carbamateSimilar structure with different nitro positionModerate enzyme inhibition
Ethyl N-methoxy-N-(4-nitropyridin-2-yl)carbamateDifferent nitro positionReduced neuroprotective effects compared to others
This compoundAltered substitution patternPotentially enhanced binding affinity

Neuroprotection in Cell Models

In studies involving PC12 cells, aromatic carbamates have demonstrated significant protective effects against apoptosis induced by etoposide. Although specific data on this compound is limited, related compounds suggest potential for similar protective mechanisms through modulation of apoptotic pathways.

Enzyme Interaction Studies

Preliminary studies have indicated that compounds with similar structural features can effectively inhibit enzymes involved in metabolic pathways. The mechanism often involves competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme.

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